2-Prop-2-en-1-ylhomoserine

Description

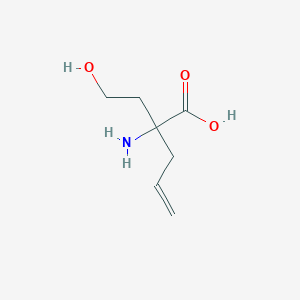

Structure

3D Structure

Properties

CAS No. |

872983-37-4 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-amino-2-(2-hydroxyethyl)pent-4-enoic acid |

InChI |

InChI=1S/C7H13NO3/c1-2-3-7(8,4-5-9)6(10)11/h2,9H,1,3-5,8H2,(H,10,11) |

InChI Key |

SPGMLVNLSSACNB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(CCO)(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Prop-2-en-1-ylhomoserine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed methodology for the synthesis and characterization of the novel, non-proteinogenic amino acid, 2-Prop-2-en-1-ylhomoserine, also known as 2-allylhomoserine. Due to the absence of established literature for this specific compound, this document provides a comprehensive, proposed multi-step synthetic pathway commencing from commercially available L-homoserine. The synthesis involves a sequence of protection, alkylation, and deprotection steps. Furthermore, this guide details the expected analytical characterization of the final compound, including predicted data for NMR spectroscopy and mass spectrometry, based on analogous chemical structures. All quantitative data is summarized for clarity, and detailed experimental protocols are provided. Visual diagrams generated using the DOT language are included to illustrate the synthetic workflow and a hypothetical biological signaling pathway.

Introduction

Non-proteinogenic amino acids are invaluable tools in drug discovery and chemical biology. Their incorporation into peptides can induce conformational constraints, enhance proteolytic stability, and introduce novel functionalities. The title compound, this compound, features an allyl group at the α-carbon, which can serve as a versatile chemical handle for further modifications, such as in peptide stapling or the attachment of fluorescent probes. This guide provides a robust, albeit proposed, framework for the synthesis and characterization of this promising research molecule.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process beginning with the protection of the amino and hydroxyl groups of L-homoserine, followed by α-alkylation, and concluding with deprotection.

dot

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: N-Boc Protection of L-Homoserine

-

Procedure: L-homoserine (1 eq.) is dissolved in a 1:1 mixture of 1,4-dioxane and water. Sodium bicarbonate (2.5 eq.) is added, and the mixture is stirred until the solids dissolve. Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove the 1,4-dioxane. The aqueous residue is washed with ethyl acetate. The aqueous layer is then acidified to pH 2-3 with 1 M HCl at 0 °C. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield N-Boc-L-homoserine as a white solid.

Step 2: Esterification and O-TBDMS Protection

-

Procedure (Esterification): N-Boc-L-homoserine (1 eq.) is dissolved in methanol and cooled to 0 °C. Thionyl chloride (1.2 eq.) is added dropwise, and the reaction is stirred at room temperature for 4-6 hours. The solvent is removed under reduced pressure to yield the methyl ester.

-

Procedure (O-TBDMS Protection): The crude methyl ester is dissolved in dry dichloromethane (DCM). Imidazole (2.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) are added, and the reaction is stirred at room temperature for 8-12 hours.

-

Work-up: The reaction is quenched with water, and the product is extracted with DCM. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Step 3: α-Alkylation

-

Procedure: A solution of lithium diisopropylamide (LDA) (1.1 eq.) in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of the fully protected homoserine derivative (1 eq.) in dry THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C. Allyl bromide (1.5 eq.) is then added, and the reaction is stirred for an additional 4-6 hours at -78 °C before being allowed to warm slowly to room temperature.

-

Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Step 4: Deprotection

-

Procedure (N-Boc and O-TBDMS Deprotection): The protected 2-allylhomoserine derivative is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The residue is then dissolved in THF, and tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.2 eq.) is added. The mixture is stirred for 2 hours.

-

Procedure (Ester Hydrolysis): The solution from the previous step is diluted with water, and lithium hydroxide (LiOH, 2 eq.) is added. The reaction is stirred at room temperature for 4-6 hours until the ester is fully hydrolyzed.

-

Work-up: The reaction mixture is neutralized with 1 M HCl and then purified by ion-exchange chromatography to yield the final product, this compound.

Predicted Characterization Data

The following table summarizes the predicted quantitative data for this compound.

| Parameter | Predicted Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.18 g/mol |

| Melting Point | 210-215 °C (decomposes) |

| Optical Rotation [α]²⁰D | -15° to -25° (c=1, H₂O) |

| ¹H NMR (500 MHz, D₂O) | δ 5.85-5.75 (m, 1H), 5.20-5.10 (m, 2H), 3.80-3.70 (m, 2H), 2.60-2.50 (m, 2H), 2.20-2.00 (m, 2H) |

| ¹³C NMR (125 MHz, D₂O) | δ 178.0, 132.5, 119.0, 63.0, 58.0, 35.0, 32.0 |

| HRMS (ESI+) [M+H]⁺ | Calculated for C₇H₁₄NO₃⁺: 160.0968; Found: [Predicted within 5 ppm] |

Hypothetical Biological Signaling Pathway

As a novel amino acid, this compound could potentially act as an inhibitor of enzymes involved in metabolic pathways. The allyl group could function as a reactive handle for covalent modification of an enzyme's active site.

dot

Caption: Hypothetical mechanism of enzyme inhibition by this compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route utilizes well-established chemical transformations, and the predicted analytical data offers a benchmark for the characterization of this novel amino acid. This document is intended to serve as a valuable resource for researchers interested in the synthesis and application of new non-proteinogenic amino acids in the fields of medicinal chemistry, chemical biology, and drug development. Experimental validation of the proposed methods is encouraged to establish a definitive protocol for this compound.

The Enigmatic Allyl Moiety: A Technical Guide to the Anticipated Chemical Properties of N-Allyl Homoserine Derivatives

For Immediate Release

LATHAM, NY – October 26, 2025 – While the scientific community has extensively explored the landscape of N-acyl homoserine lactones (AHLs) as pivotal players in bacterial quorum sensing, a significant knowledge gap persists concerning their N-alkenyl counterparts. This technical guide delves into the anticipated chemical properties, potential synthetic routes, and hypothetical biological activities of N-allyl homoserine derivatives, a class of compounds that remains largely uncharted in peer-reviewed literature. Drawing upon analogous N-substituted homoserine lactones, this paper aims to provide a foundational resource for researchers, scientists, and drug development professionals interested in exploring this novel chemical space.

Introduction: The Unexplored Potential of N-Allyl Homoserine Lactones

N-acyl homoserine lactones are well-established signaling molecules in Gram-negative bacteria, regulating a host of collective behaviors, including biofilm formation and virulence factor production. The structural diversity of the N-acyl chain is a key determinant of their biological specificity and activity. However, the substitution of the acyl group with an allyl moiety introduces a unique chemical functionality—a reactive double bond—that could engender novel chemical and biological properties. The inherent reactivity of the allyl group could open avenues for covalent modification, click chemistry applications, and altered receptor binding kinetics. Despite this potential, a comprehensive review of scientific databases reveals a conspicuous absence of dedicated studies on N-allyl homoserine derivatives.

Proposed Synthesis and Chemical Properties

Based on established synthetic methodologies for structurally related N-substituted homoserine lactones, a plausible synthetic pathway for N-allyl homoserine lactone can be postulated. A promising approach involves the oxidative radical scission of an N-allyl-substituted hydroxyproline ester, followed by reduction and spontaneous in situ cyclization. This method has proven effective for a variety of N-substituents and is anticipated to be adaptable for the introduction of the N-allyl group.

The chemical properties of the putative N-allyl homoserine lactone would be largely influenced by the interplay between the homoserine lactone core and the N-allyl substituent. The lactone ring is susceptible to hydrolysis, a key inactivation mechanism for AHLs. The electron-donating nature of the allyl group, in comparison to an electron-withdrawing acyl group, may subtly alter the electrophilicity of the lactone carbonyl, potentially influencing its hydrolytic stability. Furthermore, the terminal double bond of the allyl group presents a reactive handle for a variety of chemical transformations, including but not limited to:

-

Electrophilic Addition: Reactions with halogens, hydrohalic acids, and other electrophiles.

-

Radical Addition: Thiol-ene coupling and other radical-mediated transformations.

-

Metathesis: Cross-metathesis with other olefins to introduce further structural diversity.

-

Oxidation: Epoxidation or dihydroxylation to introduce new functional groups.

These potential reactions offer exciting possibilities for the development of chemical probes and the synthesis of more complex derivatives for structure-activity relationship (SAR) studies.

Quantitative Data (Hypothetical)

In the absence of experimental data, the following table presents a hypothetical summary of the anticipated quantitative properties of N-allyl homoserine lactone, based on typical values for similar small molecules. These values should be considered as estimates pending empirical validation.

| Property | Anticipated Value | Method of Determination (Hypothetical) |

| Molecular Weight | 155.18 g/mol | Mass Spectrometry (e.g., ESI-MS) |

| Yield | 40-60% | Based on analogous syntheses |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.8 (m, 1H), 5.2 (m, 2H), 4.5 (m, 1H), 4.3 (m, 1H), 3.5 (d, 2H), 2.8 (m, 1H), 2.2 (m, 1H) | Nuclear Magnetic Resonance Spectroscopy |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 175, 134, 118, 66, 55, 50, 30 | Nuclear Magnetic Resonance Spectroscopy |

| Infrared (IR) | ~3300 (N-H), ~1770 (C=O, lactone), ~1640 (C=C) cm⁻¹ | Infrared Spectroscopy |

| LogP | ~0.5 | Calculated (e.g., using ChemDraw) |

| IC₅₀ (Quorum Sensing Inhibition) | >100 µM | Based on data for small N-alkyl substituents |

Experimental Protocols (Proposed)

The following are proposed, high-level experimental protocols for the synthesis and characterization of N-allyl homoserine lactone. These protocols are adapted from established procedures for similar compounds and would require optimization.

Synthesis of N-Allyl-L-Homoserine Lactone

This proposed two-step synthesis starts from commercially available N-allyl-L-hydroxyproline methyl ester.

Step 1: Oxidative Radical Scission

-

To a solution of N-allyl-L-hydroxyproline methyl ester in a suitable solvent (e.g., dichloromethane), add a radical initiator (e.g., AIBN) and an oxidizing agent (e.g., lead tetraacetate) at room temperature.

-

Stir the reaction mixture under an inert atmosphere for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product (the resulting N-allyl-β-aminoaldehyde) by column chromatography on silica gel.

Step 2: Reduction and In Situ Cyclization

-

Dissolve the purified aldehyde from Step 1 in a suitable solvent (e.g., methanol).

-

Add a reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction with a mild acid and perform an aqueous workup.

-

Purify the final N-allyl-L-homoserine lactone by column chromatography on silica gel.

Biological Activity Screening: Quorum Sensing Inhibition Assay

-

Utilize a reporter strain of bacteria (e.g., Chromobacterium violaceum or a genetically modified E. coli) that produces a detectable signal (e.g., violacein pigment or luminescence) in response to a specific AHL.

-

Culture the reporter strain in the presence of the cognate AHL to induce the signal.

-

In parallel, co-incubate the reporter strain with the cognate AHL and varying concentrations of the synthesized N-allyl homoserine lactone.

-

Include positive and negative controls (e.g., a known quorum sensing inhibitor and the vehicle solvent, respectively).

-

After a suitable incubation period, quantify the signal production in each condition.

-

Calculate the concentration of N-allyl homoserine lactone required to inhibit signal production by 50% (IC₅₀).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general quorum sensing signaling pathway and a proposed experimental workflow for the synthesis and evaluation of N-allyl homoserine derivatives.

Caption: A generalized quorum sensing circuit in Gram-negative bacteria, adapted for a hypothetical N-allyl homoserine lactone.

Caption: A proposed workflow for the synthesis and evaluation of N-allyl homoserine lactone.

Conclusion and Future Directions

The study of N-allyl homoserine derivatives represents a compelling and unexplored frontier in the field of chemical biology and drug discovery. While this guide provides a theoretical framework based on analogous compounds, empirical research is critically needed to elucidate the true chemical properties and biological activities of these molecules. Future research should focus on the successful synthesis and rigorous characterization of N-allyl homoserine lactone, followed by a systematic evaluation of its stability, reactivity, and efficacy as a modulator of bacterial quorum sensing. The unique reactivity of the allyl group could be leveraged for the development of novel chemical probes to identify and characterize bacterial receptors, potentially paving the way for a new class of anti-virulence agents.

In-Depth Technical Guide on the Biological Activity of N-Allyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-allyl amino acids, a class of modified amino acid derivatives, are emerging as compounds of significant interest in the fields of medicinal chemistry and drug development. The incorporation of an allyl group onto the nitrogen atom of an amino acid can confer unique biological properties, including potential anticancer, antimicrobial, and antifungal activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of N-allyl amino acids, with a focus on their synthesis, quantitative biological data, detailed experimental methodologies, and the molecular pathways they influence. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

The chemical modification of amino acids is a well-established strategy in drug discovery to enhance biological activity, improve pharmacokinetic properties, and reduce toxicity. The N-allylation of amino acids introduces a reactive allyl group, which can participate in various biological interactions and chemical transformations. This modification has been shown to impart a range of biological effects, making N-allyl amino acids attractive candidates for further investigation as potential therapeutic agents. This guide will delve into the synthesis of these compounds and their multifaceted biological activities.

Synthesis of N-Allyl Amino Acids

The synthesis of N-allyl amino acids can be achieved through several methods, with palladium-catalyzed N-allylation being a prominent and efficient approach.

Palladium-Catalyzed N-Allylation

A versatile method for the N-allylation of amino acids involves a palladium(0)-catalyzed reaction between an N-protected amino acid ester and an allylic carbonate under neutral conditions. This method is advantageous as it minimizes side reactions and prevents epimerization at the chiral center of the amino acid.[1][2]

Experimental Protocol: Palladium-Catalyzed N-Allylation of N-Tosyl-Protected Amino Acid Esters [1]

-

Materials:

-

N-Tosyl-protected amino acid ester (1.0 eq)

-

Allyl ethyl carbonate (1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0)-chloroform (Pd₂(dba)₃·CHCl₃) (2.5 mol%)

-

1,2-Bis(diphenylphosphino)ethane (dppe) (10 mol%)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To a solution of the N-tosyl-protected amino acid ester in anhydrous THF, add allyl ethyl carbonate.

-

Add the palladium catalyst (Pd₂(dba)₃·CHCl₃) and the ligand (dppe) to the reaction mixture.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the N-allyl-N-tosyl amino acid ester.

-

The tosyl protecting group can be subsequently removed under standard conditions to yield the free N-allyl amino acid.

-

Anticancer Activity of N-Allyl Amino Acids

While specific quantitative data for simple N-allyl amino acids remains an active area of research, related S-allyl amino acid derivatives have demonstrated notable anticancer properties, suggesting a promising avenue for the investigation of their N-allyl counterparts. For instance, S-allyl-cysteine (SAC) has been shown to induce apoptosis in human bladder cancer cells.[3] Furthermore, the synthetic allyl derivative 17-allylamino-17-demethoxygeldanamycin (17-AAG) has undergone clinical trials for various cancers.[4]

Mechanism of Action: Apoptosis Induction and MAPK Pathway Modulation

One of the key mechanisms underlying the potential anticancer activity of allyl-containing amino acid derivatives is the induction of apoptosis. S-allyl-mercaptocysteine (SAMC), a derivative of S-allyl-cysteine, has been shown to induce apoptosis by activating the mitogen-activated protein kinase (MAPK) pathway.[4] This pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Signaling Pathway: MAPK-Mediated Apoptosis

Caption: MAPK signaling pathway leading to apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[5][6][7]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the N-allyl amino acid in a suitable solvent (e.g., DMSO or PBS) and then prepare serial dilutions in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the N-allyl amino acid. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (a known anticancer drug).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial and Antifungal Activity of N-Allyl Amino Acids

The allyl group is a key pharmacophore in several known antimicrobial and antifungal agents. While comprehensive studies on N-allyl amino acids are ongoing, the established activity of related compounds provides a strong rationale for their investigation in this area.

Potential Mechanism of Action: Squalene Epoxidase Inhibition

Allylamine antifungals, such as terbinafine, exert their effect by inhibiting the enzyme squalene epoxidase.[8] This enzyme is a key component of the fungal ergosterol biosynthesis pathway. Inhibition of squalene epoxidase leads to a deficiency of ergosterol, a vital component of the fungal cell membrane, and an accumulation of toxic squalene, ultimately resulting in fungal cell death. Given the structural similarity, it is hypothesized that N-allyl amino acids may also target this enzyme.

Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

Caption: Inhibition of squalene epoxidase by N-allyl amino acids disrupts ergosterol biosynthesis.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[9]

-

Preparation of Inoculum:

-

Culture the test microorganism (bacteria or fungi) in an appropriate broth medium overnight at the optimal temperature.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the N-allyl amino acid in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

The results can also be read using a microplate reader to measure absorbance.

-

Quantitative Data Summary

While a comprehensive dataset for a wide range of N-allyl amino acids is still under development in the scientific community, the following table summarizes representative data for related allyl compounds to provide a benchmark for future studies.

| Compound | Biological Activity | Target/Cell Line | IC₅₀ / MIC | Reference |

| S-Allyl-cysteine (SAC) | Anticancer | Human bladder cancer cells | Not specified | [3] |

| 17-AAG | Anticancer | Various cancer cell lines | Nanomolar to micromolar range | [4] |

| Terbinafine (Allylamine) | Antifungal | Candida albicans | Kᵢ = 0.03 µM (for squalene epoxidase) | [8] |

Conclusion and Future Directions

N-allyl amino acids represent a promising class of compounds with the potential for diverse biological activities. The preliminary evidence from related allyl derivatives suggests that these molecules may act as anticancer, antimicrobial, and antifungal agents through mechanisms such as apoptosis induction, MAPK pathway modulation, and inhibition of key enzymes like squalene epoxidase.

Future research should focus on the systematic synthesis and biological evaluation of a broader library of N-allyl amino acids to establish clear structure-activity relationships. The determination of specific IC₅₀ and MIC values against a wide panel of cancer cell lines and microbial strains is crucial for identifying lead compounds. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways affected by N-allyl amino acids. The development of this class of compounds holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

- 1. Application of the Palladium Catalyzed N-Allylation to the Modification of Amino Acids and Peptides [organic-chemistry.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]

- 5. Palladium-catalyzed base- and solvent-controlled chemoselective allylation of amino acids with allylic carbonates [ccspublishing.org.cn]

- 6. Application of the Palladium Catalyzed N-Allylation to the Modification of Amino Acids and Peptides | Semantic Scholar [semanticscholar.org]

- 7. chemimpex.com [chemimpex.com]

- 8. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antitumor activity of amino acid ester derivatives containing 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unnatural Amino Acid 2-Prop-2-en-1-ylhomoserine: A Novel Building Block in Molecular Engineering

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of synthetic biology and drug discovery is continually seeking novel molecular tools to expand the chemical diversity of proteins and peptides. Unnatural amino acids (UAAs) represent a powerful class of such tools, enabling the introduction of new functionalities, the enhancement of therapeutic properties, and the creation of novel biological pathways. This technical guide provides a comprehensive overview of 2-Prop-2-en-1-ylhomoserine, a promising yet under-documented UAA. Due to the limited availability of direct research on this compound, this paper will also draw parallels and provide detailed methodologies based on the closely related and well-studied UAA, L-Allylglycine, to offer a practical framework for its potential synthesis, incorporation, and application.

Introduction to this compound

This compound is a non-proteinogenic amino acid characterized by a homoserine backbone and an allyl group attached to the alpha-carbon. This unique structure offers a reactive handle—the terminal alkene of the allyl group—for bioorthogonal chemistry, allowing for site-specific modification of proteins. The homoserine scaffold provides a longer side chain compared to alanine or cysteine, potentially influencing protein folding and function in unique ways.

A Note on Availability: Extensive literature searches have revealed a significant lack of published data specifically on this compound. Therefore, this guide will leverage the extensive research on L-Allylglycine, an unnatural amino acid with a similar reactive allyl group, to provide a foundational understanding and practical protocols that can be adapted for the study and application of this compound.

Physicochemical Properties

While specific quantitative data for this compound is not available, the properties of the structurally similar L-Allylglycine are well-documented and can serve as a reasonable proxy for initial experimental design.

| Property | L-Allylglycine | Reference |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molar Mass | 115.13 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 265 °C (decomposes) | [1] |

| Boiling Point | 231 °C | [1] |

| Density | 1.098 g/mL | [1] |

| Purity | Typically ≥97% | [2] |

Synthesis of L-Allylglycine: A Representative Protocol

The enantioselective synthesis of L-allylglycine is crucial for its biological applications. Several methods have been reported, with one common approach involving the alkylation of a chiral glycine enolate equivalent. Below is a generalized protocol based on established methods.[3][4]

Objective: To synthesize N-Boc-L-allylglycine methyl ester.

Materials:

-

N-(tert-butoxycarbonyl)-L-serine methyl ester

-

Triphenylphosphine

-

Imidazole

-

Iodine

-

Zinc dust

-

1,2-Dibromoethane

-

Chlorotrimethylsilane (TMS-Cl)

-

N,N-Dimethylformamide (DMF), dry

-

Vinyl bromide (1 M in THF)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate

-

Celite™

Procedure:

-

Preparation of Iodoalanine:

-

Dissolve triphenylphosphine and imidazole in dry DCM under an argon atmosphere.

-

Cool the solution to 0°C and add iodine portion-wise.

-

Add a solution of N-(tert-butoxycarbonyl)-L-serine methyl ester in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work up the reaction and purify by column chromatography to obtain tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate.[3]

-

-

Zinc-mediated Cross-coupling:

-

Activate zinc dust by treating it with 1,2-dibromoethane in dry DMF at 60°C.

-

Cool the activated zinc suspension to room temperature and add TMS-Cl.

-

Add a solution of the iodoalanine derivative in dry DMF and heat to 35°C.

-

Cool the resulting organozinc reagent to -78°C.

-

Add a solution of vinyl bromide in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.[3]

-

Quench the reaction with water and filter through Celite™.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-(Boc)-L-allylglycine methyl ester.

-

Expected Yield: 65-75%

Site-Specific Incorporation of Unnatural Amino Acids into Proteins

The incorporation of UAAs like L-allylglycine into proteins at specific sites is typically achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a nonsense codon, most commonly the amber stop codon (UAG).[5][6]

Experimental Workflow for UAA Incorporation:

Caption: Workflow for site-specific incorporation of an unnatural amino acid.

Detailed Protocol (General):

-

Plasmid Preparation:

-

Subclone the gene of interest (GOI) into an appropriate expression vector. Introduce an amber stop codon (TAG) at the desired site for UAA incorporation using site-directed mutagenesis.

-

Obtain or construct a plasmid encoding the orthogonal aaRS/tRNA pair specific for the desired UAA (e.g., a polyspecific synthetase that can recognize L-allylglycine).

-

-

Transformation and Expression:

-

Co-transform competent E. coli cells (e.g., BL21(DE3)) with the GOI plasmid and the aaRS/tRNA plasmid.

-

Grow the transformed cells in a minimal medium to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and supplement the medium with the UAA (e.g., 1 mM L-allylglycine).

-

Continue to culture the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

-

Protein Purification and Verification:

-

Harvest the cells by centrifugation and lyse them using sonication or a French press.

-

Purify the protein of interest using an appropriate method, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Verify the incorporation of the UAA by mass spectrometry (e.g., ESI-MS), which will show a mass shift corresponding to the mass of the incorporated UAA.

-

Biological Activity and Signaling Pathways of L-Allylglycine

L-Allylglycine is primarily known as an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[1][7][8] By inhibiting GAD, L-allylglycine reduces GABA levels in the brain, leading to an imbalance between excitatory and inhibitory neurotransmission, which can result in convulsions.[2] This property makes it a valuable tool in neuroscience research for studying epilepsy and the role of the GABAergic system.

Mechanism of Action of L-Allylglycine:

References

- 1. Single-site glycine-specific labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines [organic-chemistry.org]

- 4. Regional changes in cerebral GABA concentration and convulsions produced by D and by L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]

- 7. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic Analysis of N-allyl Homoserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected mass spectrometry fragmentation pattern for N-allyl homoserine. These predictions are derived from the known spectral data of L-homoserine, various allylic compounds, and N-acylated amino acids.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for N-allyl Homoserine

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-1' (allyl) | 5.7 - 5.9 | ddt | J ≈ 17, 10, 6 | Olefinic proton, complex splitting due to coupling with cis, trans, and allylic protons. |

| H-2'a (allyl) | 5.1 - 5.3 | dd | J ≈ 17, 1.5 | Olefinic proton, trans to H-1'. |

| H-2'b (allyl) | 5.0 - 5.2 | dd | J ≈ 10, 1.5 | Olefinic proton, cis to H-1'. |

| H-3' (allyl) | 3.2 - 3.4 | d | J ≈ 6 | Allylic protons attached to nitrogen. |

| H-2 (α-proton) | 3.5 - 3.7 | t | J ≈ 6 | Methine proton adjacent to the carboxylic acid and amine. |

| H-3 (β-protons) | 1.8 - 2.0 | m | - | Methylene protons. |

| H-4 (γ-protons) | 3.6 - 3.8 | t | J ≈ 6 | Methylene protons adjacent to the hydroxyl group. |

| OH | Variable | br s | - | Hydroxyl proton, chemical shift is concentration and solvent dependent. |

| NH | Variable | br s | - | Amine proton, chemical shift is concentration and solvent dependent. |

| COOH | Variable | br s | - | Carboxylic acid proton, chemical shift is concentration and solvent dependent. |

Note: Predicted values are for a deuterated solvent such as D₂O or MeOD. The exact chemical shifts and coupling constants can vary based on the solvent, pH, and temperature.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for N-allyl Homoserine

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-1 (Carboxyl) | 175 - 180 | Carbonyl carbon of the carboxylic acid. |

| C-2 (α-carbon) | 55 - 60 | Methine carbon attached to the nitrogen and carboxyl group. |

| C-3 (β-carbon) | 30 - 35 | Methylene carbon. |

| C-4 (γ-carbon) | 60 - 65 | Methylene carbon attached to the hydroxyl group. |

| C-1' (allyl) | 130 - 135 | Olefinic methine carbon. |

| C-2' (allyl) | 115 - 120 | Terminal olefinic methylene carbon. |

| C-3' (allyl) | 50 - 55 | Allylic methylene carbon attached to nitrogen. |

Predicted Mass Spectrometry Data

For mass spectrometry, electrospray ionization (ESI) in positive ion mode would be a suitable method. The expected mass-to-charge ratios (m/z) for the parent ion and major fragments are outlined below.

Table 3: Predicted ESI-MS Fragmentation for N-allyl Homoserine

| m/z | Ion | Description |

| 160.0923 | [M+H]⁺ | Protonated molecular ion (C₇H₁₄NO₃) |

| 142.0817 | [M+H - H₂O]⁺ | Loss of water from the protonated parent ion. |

| 114.0919 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide. |

| 74.0606 | [C₃H₈NO]⁺ | Fragment corresponding to the homoserine backbone after loss of the allyl group and carboxyl group. |

| 41.0391 | [C₃H₅]⁺ | Allyl cation. |

Experimental Protocols

While a specific protocol for the synthesis of N-allyl homoserine is not explicitly detailed in the surveyed literature, a plausible synthetic route can be adapted from standard procedures for the N-alkylation of amino acids.

Synthesis of N-allyl Homoserine

This proposed synthesis involves the reaction of L-homoserine with an allyl halide under basic conditions.

Materials:

-

L-Homoserine

-

Allyl bromide

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Solvent (e.g., a mixture of water and ethanol)

-

Diethyl ether or ethyl acetate for extraction

-

Hydrochloric acid (HCl) for pH adjustment

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

-

Dissolve L-homoserine in an aqueous solution of sodium bicarbonate.

-

Add a stoichiometric equivalent of allyl bromide to the solution. The reaction mixture is then stirred at room temperature or with gentle heating for several hours to overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with dilute HCl to a pH of approximately 6-7.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate to remove any unreacted allyl bromide and byproducts.

-

The aqueous layer containing the N-allyl homoserine can then be purified, for example, by ion-exchange chromatography.

-

The final product can be isolated by lyophilization or crystallization.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified N-allyl homoserine in a suitable deuterated solvent (e.g., D₂O, MeOD).

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra.

-

For structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) on the protonated parent ion ([M+H]⁺) to obtain fragmentation data for structural elucidation.

Logical and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the analysis of N-allyl homoserine and a potential signaling pathway context.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of N-allyl homoserine.

Caption: Analogous signaling pathway illustrating the potential role of N-allyl homoserine as a quorum sensing antagonist.

Discussion

N-allyl homoserine, as an analog of N-acyl homoserine lactones (AHLs), holds potential as a modulator of bacterial quorum sensing. AHLs are signaling molecules used by many Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, controlling processes such as biofilm formation and virulence factor production.[1] The structural similarity of N-allyl homoserine to the core homoserine structure of AHLs suggests that it could act as a competitive inhibitor of AHL receptors, thereby disrupting quorum sensing pathways.

The spectroscopic data, once experimentally obtained, will be crucial for confirming the structure and purity of synthesized N-allyl homoserine. The predicted NMR and MS data in this guide provide a baseline for what to expect. The detailed experimental protocols offer a starting point for its synthesis and characterization.

Further research into N-allyl homoserine could involve biological assays to determine its efficacy as a quorum sensing inhibitor in various bacterial species. Such studies would be of significant interest to the drug development community in the search for novel anti-infective agents that target bacterial communication rather than viability, potentially reducing the selective pressure for antibiotic resistance.

References

In Silico Modeling of 2-Prop-2-en-1-ylhomoserine Interactions: A Technical Guide

This technical whitepaper presents a detailed guide to the in silico modeling of 2-Prop-2-en-1-ylhomoserine, a derivative of the amino acid homoserine. The methodologies outlined herein are designed to elucidate its potential protein interactions, binding affinities, and functional implications, which are critical for early-stage drug discovery and molecular research. This document provides standardized protocols for molecular docking and molecular dynamics simulations, summarizes hypothetical quantitative data in structured tables, and includes visual representations of key workflows and pathways to facilitate a deeper understanding of the computational analysis of this molecule.

Introduction to In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to screen and analyze potential drug candidates. By simulating molecular interactions computationally, researchers can predict the binding affinity of a ligand to a protein target, understand its mechanism of action, and refine its structure to improve efficacy and reduce off-target effects. The core of in silico modeling lies in two primary techniques: molecular docking, which predicts the preferred orientation of a molecule when bound to another, and molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the ligand-protein complex over time.

Potential Protein Targets for this compound

Given that this compound is a derivative of homoserine, its potential protein targets are likely to be enzymes involved in amino acid metabolism or signaling pathways where homoserine or its derivatives act as substrates or signaling molecules. A key enzyme in the biosynthesis pathway of several amino acids is Homoserine Dehydrogenase (HSD) , making it a prime candidate for interaction studies. In silico studies on HSD from various organisms, including pathogenic bacteria and fungi, have been conducted to identify potential inhibitors. For instance, studies have focused on identifying inhibitors for Homoserine Dehydrogenase from Paracoccidioides brasiliensis and Mycobacterium leprae as a strategy for developing novel antifungal and antibacterial agents.[1][2]

Another important class of proteins to consider are those involved in quorum sensing in bacteria, where N-acyl-homoserine lactones (AHLs) are key signaling molecules.[3][4] The homoserine lactone ring is a common feature of these molecules, and while this compound is not a lactone, its structural similarity to the homoserine backbone suggests potential interactions with AHL synthase or receptor proteins.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated from in silico modeling of this compound with a putative protein target, such as Homoserine Dehydrogenase. These values are illustrative and based on typical results from similar studies.

Table 1: Molecular Docking Results for this compound against Homoserine Dehydrogenase

| Parameter | Value | Unit | Description |

| Binding Affinity | -8.5 | kcal/mol | The estimated free energy of binding. A more negative value indicates a stronger binding interaction. |

| Inhibition Constant (Ki) | 0.5 | µM | The predicted concentration of the ligand required to inhibit 50% of the enzyme's activity. |

| Interacting Residues | ASP218, GLU224, LYS117 | - | Key amino acid residues in the protein's active site that form hydrogen bonds or hydrophobic interactions with the ligand. |

| Hydrogen Bonds | 3 | - | The number of hydrogen bonds formed between the ligand and the protein, indicating specific and strong interactions. |

Table 2: Molecular Dynamics Simulation Parameters and Results

| Parameter | Value | Unit | Description |

| Simulation Time | 100 | ns | The total time duration of the molecular dynamics simulation. |

| RMSD (Protein Backbone) | 1.5 | Å | Root Mean Square Deviation of the protein backbone atoms, indicating the stability of the protein structure during the simulation. |

| RMSF (Ligand) | 0.8 | Å | Root Mean Square Fluctuation of the ligand atoms, showing the flexibility of the ligand within the binding pocket. |

| MM-PBSA Binding Energy | -45.2 | kcal/mol | An end-point method to calculate the free energy of binding from the MD trajectory, providing a more accurate estimation than docking scores. |

Experimental Protocols

Molecular Docking Protocol

This protocol outlines the steps for performing molecular docking of this compound against a protein target using AutoDock Vina.

-

Protein Preparation:

-

Obtain the 3D structure of the target protein (e.g., Homoserine Dehydrogenase) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign Gasteiger charges to the protein using AutoDock Tools.

-

Save the prepared protein structure in the PDBQT format.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

-

Perform energy minimization of the ligand structure using a force field such as MMFF94.

-

Save the ligand structure in a MOL2 or SDF file format.

-

Convert the ligand file to the PDBQT format using AutoDock Tools, defining the rotatable bonds.

-

-

Grid Box Generation:

-

Identify the active site of the protein based on literature or by using site-finding tools.

-

Define a grid box that encompasses the entire active site to constrain the docking search space. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

-

Docking Simulation:

-

Create a configuration file specifying the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid.

-

Run the docking simulation using AutoDock Vina. The program will generate multiple binding poses of the ligand ranked by their binding affinity scores.

-

-

Analysis of Results:

-

Visualize the docked poses using molecular visualization software like PyMOL or VMD.

-

Analyze the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein for the best-scoring pose.

-

Molecular Dynamics Simulation Protocol

This protocol describes the steps for running a molecular dynamics simulation of the this compound-protein complex using GROMACS.

-

System Preparation:

-

Use the best-docked pose of the ligand-protein complex as the starting structure.

-

Generate the topology files for the protein and the ligand using a force field such as AMBER or CHARMM. Ligand parameterization can be done using tools like the Antechamber package.

-

Place the complex in a periodic box of appropriate size and solvate it with a chosen water model (e.g., TIP3P).

-

Add ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the solvated system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

-

-

Equilibration:

-

Perform a two-step equilibration process.

-

NVT Equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein and ligand.

-

NPT Equilibration: Run a simulation at constant temperature and pressure to ensure the system reaches the correct density. Position restraints on the protein and ligand are gradually released during this phase.

-

-

-

Production MD Run:

-

Run the production simulation for the desired length of time (e.g., 100 ns) without any restraints. Save the trajectory and energy data at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate metrics such as RMSD, RMSF, radius of gyration, and hydrogen bond occupancy.

-

Calculate the binding free energy using methods like MM-PBSA or MM-GBSA.

-

Visualizations

The following diagrams illustrate the key workflows and a hypothetical signaling pathway involving this compound.

References

- 1. Predicting of novel homoserine dehydrogenase inhibitors against Paracoccidioides brasiliensis: integrating in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Molecular Basis for Selective Binding of Homoserine Dehydrogenase from Mycobacterium leprae TN toward Inhibitors: A Virtual Screening Study [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ajbms.knu.edu.af [ajbms.knu.edu.af]

A Technical Guide to the Discovery of Naturally Occurring N-Acyl Homoserine Lactone Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and significance of naturally occurring N-acyl homoserine lactone (AHL) analogs. AHLs are pivotal signaling molecules in quorum sensing (QS), a cell-to-cell communication process in Gram-negative bacteria that coordinates collective behaviors such as biofilm formation and virulence factor production.[1][2][3] The discovery of novel AHL analogs is crucial for advancing our understanding of bacterial communication and for developing new anti-infective strategies that disrupt these signaling pathways.

Introduction to N-Acyl Homoserine Lactones and Quorum Sensing

Quorum sensing allows bacteria to monitor their population density and collectively alter gene expression.[2] The canonical QS system, first identified in the marine bacterium Vibrio fischeri, involves two key proteins: a LuxI-family synthase that produces a specific AHL molecule, and a LuxR-family receptor protein that binds the AHL.[2][4] As the bacterial population grows, AHLs accumulate. Once a threshold concentration is reached, the AHLs bind to their cognate LuxR receptors, which then act as transcriptional regulators to control the expression of target genes.[5][6]

The basic structure of an AHL consists of a conserved homoserine lactone ring attached to an acyl side chain.[1][7] Variations in the length of this acyl chain (typically 4 to 14 carbons), along with modifications such as an oxo or hydroxyl group at the C-3 position, contribute to the diversity and specificity of these signaling molecules.[4][7]

Discovery of Novel Naturally Occurring AHL Analogs

While canonical AHL structures are well-documented, ongoing research continues to uncover a wide array of naturally occurring analogs with unconventional structures. These discoveries are expanding our knowledge of the chemical language used by bacteria.

Sources of Novel AHLs:

-

Marine Environments: Marine bacteria, particularly those from the families Flavobacteriaceae and Roseobacteraceae, have proven to be a rich source of novel AHLs and AHL-degrading enzymes.[8][9] For instance, a marine Mesorhizobium species was found to produce unprecedented long-chain AHLs, including 5-cis-3-oxo-C12-homoserine lactone.[8]

-

Plant-Associated Bacteria: Bacteria in the rhizosphere and other plant environments utilize AHL signaling for interactions with their plant hosts.[7][10] Some rhizobia, for example, produce a variety of AHLs that play a role in symbiotic processes.[7]

-

Plants as a Source of Mimics: Interestingly, plants themselves can produce substances that mimic the activity of bacterial AHLs, either stimulating or inhibiting QS-regulated behaviors.[11][12] These mimic compounds, found in exudates from plants like peas (Pisum sativum), represent a fascinating aspect of inter-kingdom communication and a potential source for novel QS modulators.[11][12]

Table 1: Examples of Naturally Occurring AHL Analogs and Mimics

| Molecule Name/Class | Source Organism/Environment | Key Structural Features / Activity | Reference(s) |

| 5-cis-3-oxo-C12-HSL and 5-cis-C12-HSL | Marine Mesorhizobium sp. | Unprecedented long-chain (C12) AHLs with a cis configuration. | [8] |

| 3-oxo-C7-HL | Erwinia carotovora, Pantoea stewartii | An uncommon AHL previously observed mainly in Serratia and Yersinia. | [13][14] |

| Poly-hydroxylated long-chain AHLs | Marine Rhodobacteraceae strain | Acyl side chains up to 19 carbons with multiple hydroxyl groups. | [15] |

| Halogenated Furanones | Marine red alga Delisea pulchra | Structurally similar to AHLs; act as antagonists to AHL signaling. | [3][7] |

| Uncharacterized AHL Mimics | Pea (Pisum sativum) seedling exudates | Stimulate or inhibit AHL-regulated behaviors in bacterial reporters. | [11][12] |

Experimental Protocols for Discovery and Characterization

The identification of novel AHL analogs involves a multi-step workflow that combines biological screening with advanced analytical techniques.

-

Bacterial Cultivation: The source bacterium is cultured in an appropriate liquid medium to a high cell density to ensure the production and accumulation of AHLs.

-

Solvent Extraction: The culture supernatant is typically extracted with an organic solvent, such as ethyl acetate, to separate the AHLs from the aqueous medium.

-

Solid-Phase Extraction (SPE): As an alternative or additional purification step, the supernatant can be passed through a solid-phase extraction column (e.g., C18) to concentrate the AHLs.[8]

-

Evaporation and Reconstitution: The organic solvent is evaporated, and the dried extract is reconstituted in a suitable solvent for further analysis.

Bacterial biosensors are genetically engineered strains that produce a detectable signal in response to the presence of AHLs. They are invaluable for the initial screening of extracts.[2][16][17]

-

Principle: These biosensors typically lack their own AHL synthase (a luxI homolog) but possess a functional AHL receptor (luxR homolog) linked to a reporter gene.[2][14] When an exogenous AHL binds to the LuxR protein, it activates the transcription of the reporter gene.[16]

-

Common Biosensor Strains:

-

Agrobacterium tumefaciens NTL4(pCF218)(pCF372): Detects a broad range of AHLs and produces β-galactosidase, leading to a blue color on plates containing X-Gal.[5][17]

-

Chromobacterium violaceum CV026: A mutant that has lost its ability to produce its native C6-HSL but will produce the purple pigment violacein in the presence of short-chain (C4-C8) AHLs.[16][17]

-

-

Methodology:

-

Thin-Layer Chromatography (TLC) Overlay: The crude extract is separated by TLC.

-

The TLC plate is then overlaid with a soft agar suspension of the biosensor strain.

-

The appearance of colored or luminescent spots on the plate indicates the presence of AHLs.

-

Once AHL activity is detected, the next step is to determine the precise chemical structure of the active molecules.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is the primary tool for identifying both known and novel AHLs.[2][13][14][18]

-

Protocol: The extract is separated by HPLC, and the eluting compounds are ionized (commonly via electrospray ionization - ESI) and analyzed by a mass spectrometer.[19]

-

Identification of Novel AHLs: A non-targeted approach involves looking for the characteristic fragment ion of the homoserine lactone ring in MS/MS scans.[2][4][14] High-resolution mass spectrometry allows for the determination of the exact mass and elemental composition of the parent ion and its fragments.[19][20]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For completely novel structures, purification of the compound is necessary, followed by NMR analysis to confirm the complete structural connectivity and stereochemistry.[17][21][22] NMR provides unambiguous structural information that is complementary to MS data.[20][22][23]

After structural identification, the biological activity of the novel AHL analog is assessed.

-

Virulence Factor Inhibition Assays: The ability of the analog to inhibit the production of QS-controlled virulence factors (e.g., proteases, pyoverdin) in pathogens like Pseudomonas aeruginosa is quantified.[8]

-

Biofilm Formation Assays: The effect of the analog on biofilm development is typically measured using a crystal violet staining method in microtiter plates.[24][25]

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure how the analog affects the expression of key QS-regulated genes.[24][25]

Table 2: Key Experimental Techniques in AHL Analog Discovery

| Technique | Purpose | Key Information Obtained |

| Bacterial Biosensors | Initial screening and detection of AHL activity in extracts. | Presence and general class (e.g., short vs. long chain) of AHLs. |

| HPLC-MS/MS | Separation, identification, and quantification of AHLs. | Retention time, exact mass of parent and fragment ions, tentative structure. |

| NMR Spectroscopy | Definitive structural elucidation of purified novel compounds. | Complete chemical structure, including stereochemistry. |

| Bioassays | Functional characterization of the biological activity. | Agonistic or antagonistic activity, impact on virulence and biofilm formation. |

Visualizations of Key Pathways and Workflows

Caption: A diagram of the canonical LuxI/LuxR AHL-mediated quorum sensing pathway.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. courses.washington.edu [courses.washington.edu]

- 8. journals.asm.org [journals.asm.org]

- 9. Frontiers | MzmL, a novel marine derived N-acyl homoserine lactonase from Mesoflavibacter zeaxanthinifaciens that attenuates Pectobacterium carotovorum subsp. carotovorum virulence [frontiersin.org]

- 10. Importance of N-Acyl-Homoserine Lactone-Based Quorum Sensing and Quorum Quenching in Pathogen Control and Plant Growth Promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]

- 20. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]

- 22. researchgate.net [researchgate.net]

- 23. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 25. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Homoserine Biosynthesis and Metabolic Engineering

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-homoserine, a non-proteinogenic α-amino acid, is a key intermediate in the aspartate metabolic pathway, leading to the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine. Its biotechnological production through microbial fermentation has garnered significant interest due to its applications as a chiral building block in the pharmaceutical and chemical industries. This guide provides an in-depth overview of the homoserine biosynthesis pathway, its regulation, and the metabolic engineering strategies employed to enhance its production in microbial hosts, primarily Escherichia coli and Corynebacterium glutamicum. Detailed experimental protocols for key genetic and fermentation techniques are provided, along with a comprehensive compilation of quantitative data from various studies. Furthermore, this guide explores the role of homoserine derivatives in bacterial quorum sensing, a critical cell-to-cell communication system.

The Homoserine Biosynthesis Pathway

The biosynthesis of L-homoserine from L-aspartate is a three-step enzymatic pathway conserved in bacteria, plants, and fungi.[1] In industrial microorganisms like E. coli and C. glutamicum, this pathway is a critical branch point for the synthesis of several essential amino acids.

The key enzymes and their corresponding genes in E. coli are:

-

Aspartate Kinase (AK): Catalyzes the phosphorylation of L-aspartate to β-aspartyl-phosphate. E. coli possesses three isoenzymes of AK:

-

AK I, encoded by thrA, is a bifunctional enzyme with both aspartate kinase and homoserine dehydrogenase activity and is feedback inhibited by threonine.

-

AK II, encoded by metL, is also a bifunctional enzyme and its expression is regulated by methionine.[2]

-

AK III, encoded by lysC, is feedback inhibited by lysine.[1]

-

-

Aspartate-Semialdehyde Dehydrogenase (ASD): Encoded by the asd gene, this enzyme catalyzes the reduction of β-aspartyl-phosphate to L-aspartate-β-semialdehyde.[3]

-

Homoserine Dehydrogenase (HDH): This enzyme reduces L-aspartate-β-semialdehyde to L-homoserine. In E. coli, this activity is carried out by the bifunctional enzymes AK I (thrA) and AK II (metL).[1]

The overall pathway can be visualized as follows:

Figure 1: The L-homoserine biosynthesis pathway from L-aspartate.

Regulation of Homoserine Biosynthesis

The flux through the homoserine biosynthesis pathway is tightly regulated at multiple levels to prevent the overproduction of downstream amino acids. The primary regulatory mechanism is allosteric feedback inhibition of the key enzymes.

-

Aspartate Kinase: As mentioned, the activities of AK I and AK III are inhibited by their respective end-products, threonine and lysine.[1] This is a major bottleneck for the overproduction of homoserine.

-

Homoserine Dehydrogenase: The HDH activity of AK I is also subject to feedback inhibition by threonine.

This feedback inhibition is a critical target for metabolic engineering efforts aimed at increasing homoserine production.

Figure 2: Feedback inhibition of the homoserine biosynthesis pathway.

Metabolic Engineering Strategies for Enhanced Homoserine Production

To overcome the tight regulation and divert carbon flux towards homoserine, several metabolic engineering strategies have been successfully implemented. These strategies often involve a combination of genetic modifications.[1][4]

3.1. Blocking Competing and Degradative Pathways

A primary strategy is to eliminate pathways that consume homoserine or its precursors. This involves knocking out key genes:

-

thrB (Homoserine Kinase): This gene encodes the enzyme that converts homoserine to O-phospho-L-homoserine, the first step in threonine biosynthesis. Deleting thrB is a crucial step to prevent the conversion of homoserine to threonine.[5]

-

metA (Homoserine O-succinyltransferase): This gene is responsible for the first step in methionine biosynthesis, converting homoserine to O-succinyl-L-homoserine. Its deletion prevents the channeling of homoserine into the methionine pathway.[5]

-

lysA (Diaminopimelate Decarboxylase): To increase the availability of the precursor L-aspartate-β-semialdehyde, the competing lysine biosynthesis pathway can be blocked by deleting lysA.

3.2. Overexpression of Key Biosynthetic Genes

To enhance the carbon flux towards homoserine, the genes encoding the key enzymes in the biosynthesis pathway are often overexpressed:

-

thrA : Overexpression of a feedback-resistant mutant of thrA (e.g., thrAfbr) is a common strategy to increase both aspartate kinase and homoserine dehydrogenase activities while bypassing threonine inhibition.[1]

-

asd : Increasing the expression of aspartate-semialdehyde dehydrogenase can further pull the metabolic flux from aspartate.

-

lysC : Overexpression of a feedback-resistant lysC mutant (lysCfbr) can also enhance the initial phosphorylation of aspartate.[1]

3.3. Enhancing Precursor Supply

Increasing the intracellular pool of the precursor L-aspartate is another effective strategy. This can be achieved by:

-

Overexpressing phosphoenolpyruvate carboxylase (ppc) or pyruvate carboxylase (pyc) to direct more carbon from the central metabolism towards oxaloacetate, the direct precursor of aspartate.[6]

-

Overexpressing aspartate aminotransferase (aspC) to facilitate the conversion of oxaloacetate to aspartate.

3.4. Modifying Transport Systems

Efficient export of homoserine from the cell is crucial to prevent feedback inhibition and potential toxicity at high intracellular concentrations.[1] This is often achieved by overexpressing exporter proteins such as RhtA and RhtB in E. coli or BrnFE in C. glutamicum.[7]

Figure 3: A typical workflow for the metabolic engineering of a homoserine-producing strain.

Quantitative Data on Homoserine Production

The following tables summarize key quantitative data from various metabolic engineering studies for L-homoserine production in E. coli and C. glutamicum.

Table 1: L-Homoserine Production in Engineered Escherichia coli

| Strain | Key Genetic Modifications | Fermentation Mode | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| HS33 | ΔmetA, ΔthrB, ΔiclR, ↑thrA | Fed-batch | 37.57 | 0.31 | - | [5] |

| E. coli W3110 derivative | ΔmetA, ΔthrB, ΔlysA, ↑thrAfbr | Fed-batch | 60.1 | - | - | [1] |

| E. coli derivative | ΔmetA, ΔthrB, ↑thrAfbr, ↑asd, ↑lysCfbr | Fed-batch | 84.1 | 0.50 | 1.96 | [6] |

| E. coli derivative | Synthetic pathway engineering, cell division regulation | Fed-batch | 101.31 | 0.30 | 1.91 | [6] |

Table 2: L-Homoserine Production in Engineered Corynebacterium glutamicum

| Strain | Key Genetic Modifications | Fermentation Mode | Titer (g/L) | Yield (g/g mixed sugars) | Productivity (g/L/h) | Reference |

| C. glutamicum derivative | Redistribution of metabolic fluxes | Shake flask | 8.8 | - | - | [7] |

| C. glutamicum derivative | CRISPR genome editing | 5 L bioreactor | 22.1 | - | - | [6] |

| C. glutamicum derivative | Dual-channel glycolysis | 5 L bioreactor | 63.5 | - | - | [6] |

| C. glutamicum ATCC 13032 derivative | Mixed sugar co-utilization | Fed-batch bioreactor | 93.1 | 0.41 | 1.29 | [6] |

Table 3: Kinetic Parameters of Key Enzymes in the Homoserine Biosynthesis Pathway

| Enzyme | Organism | Substrate | Km (mM) | Vmax (μmol/min/mg) | Inhibitor | Ki (mM) | Reference |

| Aspartate Kinase I (thrA) | E. coli | L-Aspartate | - | - | L-Threonine | - | [8] |

| Aspartate Kinase I (thrA) | E. coli | ATP | 0.2 | - | - | - | [9] |

| Homoserine Dehydrogenase I (thrA) | E. coli | L-Homoserine | - | - | L-Threonine | - | [10] |

| Homoserine Kinase (thrB) | E. coli | L-Homoserine | 0.15 | - | L-Homoserine (substrate inhibition) | ~2 | [9] |

| Homoserine Dehydrogenase | Arthrobacter nicotinovorans | L-Homoserine | 6.30 | 180.70 | - | - | [11] |

Note: Specific kinetic parameters can vary depending on the experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed in the metabolic engineering of homoserine-producing strains.

5.1. Gene Knockout using CRISPR/Cas9 in Corynebacterium glutamicum

This protocol is adapted for the deletion of a target gene in C. glutamicum using a two-plasmid CRISPR/Cas9 system.[12][13]

-

Design of sgRNA:

-

Identify a 20-bp target sequence in the gene of interest that is immediately upstream of a 5'-NGG-3' protospacer adjacent motif (PAM).

-

Design and synthesize two complementary oligonucleotides encoding the 20-bp target sequence.

-

-

Construction of the sgRNA Expression Plasmid:

-

Clone the annealed oligonucleotides into a suitable sgRNA expression vector (e.g., pgRNA-target).

-

-

Construction of the Editing Template Plasmid:

-

Amplify the upstream and downstream homologous arms (typically 500-1000 bp) flanking the target gene.

-

Assemble the two homologous arms into a suicide vector via Gibson assembly or restriction-ligation cloning.

-

-

Transformation and Gene Deletion:

-

Prepare electrocompetent C. glutamicum cells expressing the Cas9 nuclease.

-

Co-transform the sgRNA expression plasmid and the editing template plasmid into the competent cells.

-

Plate the transformed cells on selective agar plates (e.g., containing appropriate antibiotics).

-

Incubate at a permissive temperature to allow for plasmid replication and homologous recombination.

-

-

Verification of Gene Deletion:

-

Screen colonies by colony PCR using primers flanking the target gene. A smaller PCR product will be observed for successful deletions.

-

Confirm the deletion by Sanger sequencing of the PCR product.

-

5.2. Overexpression of His-tagged Enzymes in E. coli

This protocol describes the overexpression and purification of a His-tagged enzyme for in vitro characterization.[14][15]

-

Cloning of the Target Gene:

-

Amplify the gene of interest from the source organism's genomic DNA.

-

Clone the gene into an expression vector containing a T7 promoter and an N- or C-terminal 6xHis-tag (e.g., pET series).

-

-

Protein Expression:

-

Transform the expression plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).

-

Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the cells at a lower temperature (e.g., 16-25°C) for 4-16 hours to promote soluble protein expression.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Protein Purification using Immobilized Metal Affinity Chromatography (IMAC):

-

Equilibrate a Ni-NTA resin column with lysis buffer.

-

Load the cleared lysate onto the column.

-

Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Analyze the purified protein by SDS-PAGE.

-

5.3. Fed-Batch Fermentation for High-Density Culture and Homoserine Production

This protocol outlines a general procedure for fed-batch fermentation of engineered E. coli for high-titer homoserine production.[16][17]

-

Inoculum Preparation:

-

Inoculate a single colony of the production strain into a seed culture medium and grow overnight.

-

Use the seed culture to inoculate a larger volume of pre-culture medium and grow to a specific optical density.

-

-

Bioreactor Setup and Batch Phase:

-

Prepare the fermentation medium in a sterilized bioreactor. A typical medium contains a carbon source (e.g., glucose), nitrogen source (e.g., ammonium sulfate), phosphate source, and trace elements.

-

Inoculate the bioreactor with the pre-culture.

-

Maintain the temperature, pH, and dissolved oxygen (DO) at optimal levels (e.g., 37°C, pH 7.0, DO > 20%).

-

Run the batch phase until the initial carbon source is nearly depleted.

-

-

Fed-Batch Phase:

-

Initiate the feeding of a concentrated nutrient solution containing the carbon source and other necessary components.

-

The feeding rate can be controlled to maintain a constant low substrate concentration, which helps to avoid the formation of inhibitory byproducts like acetate.

-

Continue the fermentation until the desired homoserine titer is reached.

-

-

Sampling and Analysis:

-

Periodically take samples from the bioreactor to monitor cell growth (OD600), substrate consumption, and homoserine production.

-

5.4. Quantification of Homoserine by High-Performance Liquid Chromatography (HPLC)